1-Azido-2-(trifluoromethyl)benzene

Description

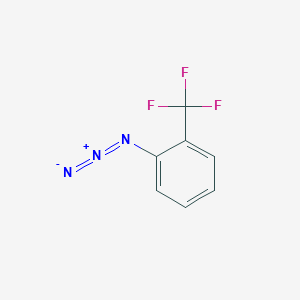

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-azido-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)5-3-1-2-4-6(5)12-13-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPDKRVXJOVOQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80530017 | |

| Record name | 1-Azido-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1548-68-1 | |

| Record name | 1-Azido-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-2-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Power of Two: Azide and Trifluoromethyl Functionalities

The strategic importance of 1-azido-2-(trifluoromethyl)benzene lies in the synergistic interplay of its two key functional groups: the azide (B81097) (-N₃) and the trifluoromethyl (-CF₃) moieties. Organic azides are highly versatile and energy-rich molecules, known for their participation in a wide array of chemical transformations. sigmaaldrich.com They are particularly renowned for their role in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. sigmaaldrich.comsigmaaldrich.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, allows for the efficient formation of stable triazole rings, a common scaffold in medicinal chemistry and materials science. sigmaaldrich.comnih.gov

The trifluoromethyl group, on the other hand, is a privileged substituent in modern drug discovery and materials science. nih.gov Its strong electron-withdrawing nature and high lipophilicity can significantly modulate the physical, chemical, and biological properties of a molecule. nih.govrsc.org The introduction of a CF₃ group can enhance metabolic stability, improve binding affinity to biological targets, and alter the acidity or basicity of nearby functional groups. rsc.org The combination of these two functionalities in a single molecule, as in this compound, creates a powerful tool for chemists.

A Legacy of Discovery: the Evolution of Aryl Azide Chemistry

The journey of aryl azide (B81097) chemistry began in 1864 with the synthesis of phenyl azide by Peter Griess. wikipedia.org Early research, notably by Theodor Curtius in the 1890s, explored the rearrangement of acyl azides, a reaction that now bears his name. wikipedia.orgbritannica.com For many years, the synthesis of aromatic azides primarily relied on the diazotization of anilines followed by substitution with sodium azide, a method that often requires harsh conditions. wikipedia.orgeurekaselect.com

A significant turning point in the field was the advent of "click chemistry," championed by K. Barry Sharpless and his colleagues. sigmaaldrich.comwikipedia.org This concept propelled organic azides, including aryl azides, into the spotlight as indispensable building blocks for rapid and reliable synthesis. sigmaaldrich.com The development of new synthetic methodologies, such as copper-catalyzed C-N bond formation, has further expanded the accessibility and application of these versatile compounds. eurekaselect.com

A Versatile Building Block: the Strategic Importance of 1 Azido 2 Trifluoromethyl Benzene

1-Azido-2-(trifluoromethyl)benzene has emerged as a strategically important building block in a variety of research areas. Its utility stems from the ability to leverage the distinct reactivity of both the azide (B81097) and the trifluoromethyl-substituted aromatic ring.

The azide group serves as a handle for a multitude of chemical transformations. Beyond the well-established click chemistry, azides can undergo reduction to form amines, participate in Staudinger ligations for bioconjugation, and react with various electrophiles. rsc.orgwikipedia.org The presence of the trifluoromethyl group ortho to the azide can influence the electronic properties and reactivity of the azide, potentially enhancing its participation in certain cycloaddition reactions.

Furthermore, the trifluoromethylated benzene (B151609) ring itself is a valuable scaffold. The strong electron-withdrawing nature of the CF₃ group can activate the aromatic ring for nucleophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. wikipedia.org This dual reactivity makes this compound a versatile precursor for the synthesis of complex molecules with tailored properties. For instance, it is used in the synthesis of agrochemicals, leveraging the metabolic stability conferred by the fluorine atoms.

Generation and Reactivity of Nitrenes Derived from 1 Azido 2 Trifluoromethyl Benzene

Methods for Nitrene Generation (Thermolytic, Photolytic, Catalytic)

The primary methods for generating 2-(trifluoromethyl)phenylnitrene from its azide (B81097) precursor involve the application of energy in the form of heat or light, or through the use of transition metal catalysts.

Thermolytic Generation: Thermal decomposition of 1-azido-2-(trifluoromethyl)benzene by heating leads to the extrusion of dinitrogen gas (N₂) and the formation of the corresponding nitrene. This method is often straightforward but may require high temperatures, which can sometimes lead to undesired side reactions or decomposition of the desired products.

Photolytic Generation: Photolysis offers a milder alternative for generating nitrenes. Irradiation of this compound with ultraviolet (UV) light promotes the molecule to an excited state, which then readily loses a molecule of nitrogen to form the singlet nitrene. nih.gov This singlet nitrene can then intersystem cross to the more stable triplet ground state. The use of specific wavelengths of light can provide better control over the reaction and minimize side products. For instance, photocatalytic methods using visible light and a suitable photocatalyst, such as fac-Ir(ppy)₃, can generate triplet nitrenes under exceptionally mild conditions. uochb.cz

Catalytic Generation: Transition metal catalysts, including those based on rhodium, copper, and iron, can facilitate the decomposition of aryl azides to form metal-nitrene intermediates. nsf.govnih.gov These intermediates can then transfer the nitrene group to a substrate in a controlled manner. This catalytic approach often allows for reactions to be carried out at lower temperatures and can provide enhanced selectivity compared to thermolytic or photolytic methods. For example, cobalt(II) porphyrin complexes have been shown to catalyze the formation of azoarenes from aryl azides, proceeding through a cobalt-nitrene complex. nsf.gov

Table 1: Comparison of Nitrene Generation Methods

| Method | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thermolytic | High temperature | Simple, no special equipment | High energy, potential for side reactions |

| Photolytic | UV or visible light | Mild conditions, high control | Requires photochemical reactor |

| Catalytic | Transition metal catalyst | Mild conditions, high selectivity | Catalyst cost and removal |

Intermolecular Insertion Reactions of 2-(Trifluoromethyl)phenylnitrene

Once generated, 2-(trifluoromethyl)phenylnitrene can participate in a range of intermolecular reactions, most notably insertion into C-H bonds and addition to π-systems.

The triplet state of the nitrene can abstract a hydrogen atom from a C-H bond to form a radical pair, which then combines to yield an N-H bond and a new C-N bond. The reactivity of C-H bonds towards insertion generally follows the order of tertiary > secondary > primary, reflecting the stability of the radical intermediate.

In the presence of alkenes, 2-(trifluoromethyl)phenylnitrene can undergo addition reactions to form aziridines. uochb.cznih.gov The mechanism can proceed through either a concerted pathway for singlet nitrenes or a stepwise radical mechanism for triplet nitrenes. researchgate.net The trifluoromethyl group on the nitrene can influence the stereoselectivity of the aziridination reaction.

Intramolecular Cyclization and Rearrangement Pathways of Aryl Nitrenes

Aryl nitrenes, including 2-(trifluoromethyl)phenylnitrene, are known to undergo characteristic intramolecular reactions, such as cyclization and rearrangement.

One of the most common intramolecular reactions is the insertion into a C-H bond on the same aromatic ring or on a substituent, leading to the formation of a new heterocyclic ring. For instance, intramolecular C-H amination can lead to the formation of carbazole (B46965) derivatives. nih.gov

Aryl nitrenes can also undergo ring expansion to form didehydroazepines, which are highly reactive intermediates. nih.govnih.gov These species can be trapped by nucleophiles or undergo further rearrangements. The presence of the electron-withdrawing trifluoromethyl group can influence the propensity for ring expansion versus other reaction pathways. Theoretical studies have been employed to understand the complex rearrangement pathways of phenylnitrene and its derivatives. nih.govnih.govcapes.gov.br

Applications in Heterocycle Synthesis via Nitrene Intermediates

The reactivity of 2-(trifluoromethyl)phenylnitrene intermediates is harnessed for the synthesis of a variety of nitrogen-containing heterocyclic compounds.

The intramolecular C-H insertion reactions are a powerful tool for constructing fused heterocyclic systems. The synthesis of carbazoles, which are important structural motifs in many natural products and pharmaceuticals, can be efficiently achieved through the intramolecular cyclization of biphenyl (B1667301) nitrenes. nih.govrsc.org Aryl sulfilimines have been explored as precursors to nitrenes for this purpose, offering a safer alternative to azides. nih.gov

Furthermore, the intermolecular reactions of these nitrenes provide access to other important heterocycles. For example, the aziridines formed from reactions with alkenes can serve as versatile building blocks for the synthesis of other nitrogen-containing compounds. researchgate.net The cycloaddition reactions of related trifluoromethyl-containing nitrones, which can be considered as derivatives of nitrenes, have also been extensively studied for the synthesis of various trifluoromethylated heterocycles. rsc.org

Quenching and Trapping Studies of Nitrene Reactivity

To understand the nature and reactivity of the transient nitrene species, quenching and trapping experiments are often employed. These studies provide insights into the reaction mechanisms and the lifetime of the nitrene intermediates.

Common trapping agents for nitrenes include species with reactive π-bonds or lone pairs of electrons. For example, the reaction of a singlet nitrene with pyridine (B92270) can form a stable ylide, which can be spectroscopically characterized. nih.gov The rate of formation of this ylide can be used to determine the rate of reaction of the nitrene with other substrates.

Inert solvents or matrices at low temperatures can be used to isolate and study the nitrene spectroscopically. Techniques such as laser flash photolysis (LFP) combined with time-resolved IR or UV-Vis spectroscopy allow for the direct observation of the nitrene and its subsequent reactions. nih.gov These studies have been crucial in elucidating the electronic state (singlet vs. triplet) and the various decay pathways of aryl nitrenes.

Computational Chemistry and Advanced Spectroscopic Elucidation

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the molecular properties of 1-azido-2-(trifluoromethyl)benzene. Methods like Density Functional Theory (DFT) are employed to model its electronic landscape, offering predictions of key parameters that govern its stability and reactivity. nrel.gov

The electron-withdrawing nature of the ortho-trifluoromethyl group significantly influences the electronic properties of the azide (B81097) moiety. Calculations can quantify this effect by determining properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation. For similar fluorinated aryl azides, DFT calculations have been used to determine these values, indicating moderate reactivity. Furthermore, these calculations can predict the dipole moment, which arises from the polar trifluoromethyl and azido (B1232118) functional groups. Theoretical studies on related azides help in understanding how substituents modulate electron density and reactivity, which is crucial for designing selective chemical transformations. semanticscholar.orgscispace.com

Table 1: Predicted Electronic Properties of Aryl Azides from Quantum Chemical Calculations

| Property | Predicted Value/Finding | Significance |

| HOMO-LUMO Gap | ~5.2 eV (for a related chloro-trifluoromethyl-phenyl azide) | Indicates moderate chemical reactivity and stability. |

| Dipole Moment | ~3.8 D (for a related chloro-trifluoromethyl-phenyl azide) | Reflects the polarity of the molecule due to the -CF₃ and -N₃ groups. |

| Mulliken Atomic Charges | Positive charge on carbon attached to oxygen; negative charge on oxygen atoms (in related chromones). researchgate.net | Reveals the charge distribution within the molecule, identifying electrophilic and nucleophilic sites. |

| Electron Density | Modified by electron-withdrawing groups, impacting the reactivity of the pyrone ring in chromones. semanticscholar.org | The -CF₃ group in this compound is expected to significantly alter the electron density of the aromatic ring. |

This table is illustrative and compiles data from related compounds to predict the properties of this compound.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational tool for mapping the intricate details of chemical reactions involving this compound. It allows for the calculation of energy landscapes, identifying transition states, intermediates, and the activation energies associated with different reaction pathways. smolecule.comchinesechemsoc.org

A primary application of DFT in this context is the study of the thermal and photochemical decomposition of aryl azides. Upon activation, these molecules can extrude dinitrogen (N₂) to form highly reactive nitrene intermediates in either singlet or triplet spin states. su.semdpi.com DFT calculations can elucidate the energy barriers for N₂ elimination and for subsequent rearrangements of the resulting 2-(trifluoromethyl)phenylnitrene, such as ring expansion to a dehydroazepine. scispace.comworktribe.com

DFT is also instrumental in investigating cycloaddition reactions, a cornerstone of azide chemistry. smolecule.com For instance, in the thermal azide-alkene cycloaddition to form triazolines, DFT can predict the activation energies and thermodynamics, explaining why reactions with ortho-electron-withdrawing groups like trifluoromethyl can be challenging and may lead to decomposition products like aziridines and imines instead of the desired triazoline. rsc.orgrsc.org In other contexts, such as the 1,3-difluorination of allylic azides, DFT calculations have confirmed the dual role of the azido group as both a directing and migrating group and have been crucial in explaining the high diastereoselectivity of the reaction by identifying the key energetic differences between competing transition states. chinesechemsoc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules or surfaces over time. su.se These simulations solve Newton's equations of motion for a system of atoms, offering a view of molecular motion that complements the static picture from quantum chemical calculations. su.se

For this compound, MD simulations can be used to analyze the rotational barrier of the C-N bond and the conformational preferences of the azide group relative to the bulky trifluoromethyl group. This is particularly important for understanding how the molecule's shape influences its packing in a crystal or its approach to a catalytic center.

Furthermore, MD simulations are valuable for modeling intermolecular interactions. They can be used to predict how this compound interacts with solvents, which can influence reaction rates and pathways. su.se In the context of "click chemistry," MD simulations could model the interaction of the azide with copper catalysts, helping to predict regioselectivity in triazole formation. Excited-state MD simulations are particularly insightful for studying photochemical reactions, allowing researchers to follow the trajectory of the molecule after light absorption and through the process of N₂ dissociation, providing a detailed mechanistic picture that is often inaccessible to experiments alone. su.seresearchgate.net

Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation

The definitive structure and reactivity of this compound are confirmed using a suite of advanced spectroscopic techniques. Each method provides a unique piece of the puzzle for both stable molecules and transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR: Provide the basic carbon-hydrogen framework of the molecule.

¹⁹F NMR: Crucial for confirming the presence and chemical environment of the trifluoromethyl group. The chemical shift of the -CF₃ group is a sensitive probe of its electronic surroundings. smolecule.com

¹⁵N NMR: An exceptionally powerful tool for studying the azide moiety directly. The three nitrogen atoms of the azido group (-Nα-Nβ-Nγ) are chemically inequivalent and give rise to distinct signals. Variable-temperature ¹⁵N NMR can reveal dynamic processes, such as restricted rotation around the C-N bond, by observing changes in line shape. smolecule.com

Vibrational Spectroscopy:

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νasym) of the N₃ group, typically found around 2100 cm⁻¹. smolecule.com The symmetric stretch (νsym) is weaker and appears at a lower frequency. The position of these bands is influenced by the electronic effect of substituents on the aromatic ring. smolecule.com

Mass Spectrometry (MS):

Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification and in analyzing reaction mixtures. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements to confirm the elemental composition.

Time-Resolved Spectroscopy:

To study the highly reactive, short-lived nitrene intermediates generated from the photolysis of this compound, time-resolved (or ultrafast) spectroscopic techniques are employed. su.seresearchgate.net These methods, such as transient absorption spectroscopy, use pump-probe laser setups to monitor the formation and decay of species on timescales from picoseconds to microseconds, allowing for the direct observation of nitrenes and their subsequent reactions. researchgate.net

Table 2: Representative Spectroscopic Data for Phenyl Azides with Electron-Withdrawing Groups

| Technique | Feature | Typical Observation (based on related compounds) | Reference |

| IR Spectroscopy | Asymmetric N₃ Stretch (νasym) | Strong, sharp peak ~2110 cm⁻¹ | smolecule.com |

| Symmetric N₃ Stretch (νsym) | Weaker peak ~1285 cm⁻¹ | smolecule.com | |

| ¹⁹F NMR | -CF₃ Signal | Singlet around -60 ppm | smolecule.com |

| ¹⁵N NMR | Terminal N (Nγ) | ~ -120 ppm | smolecule.com |

| Central N (Nβ) | ~ -180 ppm | smolecule.com | |

| Proximal N (Nα) | ~ -85 ppm | smolecule.com | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z = 187.04 | uni.lu |

This table presents expected values for this compound based on data for structurally similar compounds.

Strategic Applications of 1 Azido 2 Trifluoromethyl Benzene in Complex Molecular Assembly

Utilization as a Building Block in the Synthesis of Fluorinated Pharmaceuticals and Agrochemicals

The presence of the trifluoromethyl (-CF3) group in 1-azido-2-(trifluoromethyl)benzene is of particular significance in the development of new pharmaceuticals and agrochemicals. The -CF3 group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. angenechemical.com This has led to its use as a key starting material in the synthesis of novel drug candidates and agrochemical agents. angenechemical.com

For instance, the azido (B1232118) group can be readily converted into other functional groups, such as amines or triazoles, through well-established chemical reactions. acs.org This allows for the incorporation of the trifluoromethylphenyl moiety into a larger molecular scaffold, a common strategy in drug discovery to improve the pharmacological properties of a lead compound. angenechemical.com Research has shown that derivatives of similar fluorinated azides exhibit antimicrobial activity, suggesting the potential for developing new therapeutic agents.

The synthesis of these complex molecules often involves a multi-step process. A common approach is the diazotization of the corresponding aniline (B41778), followed by a reaction with sodium azide (B81097) to introduce the azido group. This method provides a reliable route to obtaining the necessary this compound precursor for further elaboration.

Incorporation into Polymeric Materials and Surface Functionalization Strategies

The reactivity of the azide group makes this compound a valuable component in the field of materials science, particularly for the modification of polymers and surfaces. angenechemical.com The azide can participate in "click chemistry" reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), to form stable triazole linkages. researchgate.netnih.gov This allows for the covalent attachment of the trifluoromethylphenyl group to polymer backbones or surfaces that have been pre-functionalized with alkyne groups.

This surface modification can impart desirable properties to the material, such as altered wettability, improved adhesion, and enhanced resistance to degradation. angenechemical.com For example, graphitic surfaces modified with azide groups have been shown to react with alkyne-terminated molecules like 1-ethynyl-4-(trifluoromethyl)benzene, demonstrating the feasibility of this approach for creating functionalized carbon materials. google.comresearchgate.net

Furthermore, perfluorophenyl azides (PFPAs), which share similarities in reactivity with this compound, are used as heterobifunctional coupling agents. nih.gov These agents can be used to functionalize surfaces by first attaching the PFPA and then activating the azido group to couple a second molecule or material. nih.gov This provides a versatile method for creating tailored material surfaces with specific chemical and physical properties.

Role in the Construction of Novel Heterocyclic Scaffolds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are a cornerstone of medicinal chemistry. The unique reactivity of this compound makes it a valuable precursor for the synthesis of novel heterocyclic scaffolds.

A prominent application is in the Huisgen 1,3-dipolar cycloaddition reaction between the azide and an alkyne to form a 1,2,3-triazole ring. beilstein-journals.orgontosight.ai This reaction, often catalyzed by copper(I), is highly efficient and regioselective, providing a straightforward route to complex triazole-containing molecules. beilstein-journals.org These trifluoromethylated triazoles are of interest as potential peptidomimetics, which are molecules that mimic the structure and function of peptides. beilstein-journals.org

Beyond triazoles, derivatives of this compound have been utilized in the synthesis of other heterocyclic systems. For example, 1-azido-2-[isocyano(p-tosyl)methyl]benzenes can undergo intramolecular heterocyclization to form 4-alkoxy- and 4-aryloxybenzo[d] angenechemical.comacs.orgtriazines, which are scaffolds found in biologically active compounds and synthetic intermediates. acs.org The trifluoromethyl group in these structures can significantly influence their biological properties. beilstein-journals.org

Development of Bioorthogonal Reagents and Probes (excluding clinical applications)

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. researchgate.net The azide group of this compound is a key functional group in this field. researchgate.net Azides are small, stable, and generally unreactive in biological environments, making them ideal bioorthogonal handles. researchgate.net

The most common bioorthogonal reaction involving azides is the "click" reaction with alkynes. nih.gov This reaction can be used to label biomolecules that have been metabolically or genetically engineered to contain an alkyne group. researchgate.net For instance, a probe containing this compound could be used to tag a specific protein or glycan within a cell for imaging or pull-down experiments. The trifluoromethyl group can also serve as a useful spectroscopic marker, for example in 19F NMR studies.

While the focus here is on non-clinical applications, the development of these bioorthogonal probes is crucial for fundamental research in chemical biology. researchgate.net These tools allow scientists to study the dynamics and interactions of biomolecules in their natural context, providing valuable insights into cellular function.

Derivatization and Post-Synthetic Functionalization Strategies

The term derivatization refers to the chemical modification of a compound to produce a new compound with different properties. researchgate.net this compound is an excellent substrate for derivatization due to the reactivity of its azide group. angenechemical.com This allows for a wide range of chemical transformations, enabling the synthesis of a diverse library of related compounds.

Post-synthetic modification (PSM) is a powerful strategy, particularly in the context of materials like metal-organic frameworks (MOFs). acs.org In this approach, a pre-formed material is chemically altered. For example, a MOF could be constructed using a linker containing an azide group. After the MOF is assembled, the azide groups can be modified through click chemistry with various alkynes, introducing new functionalities into the pores of the material. researchgate.net This allows for the tuning of the MOF's properties for applications such as gas storage or catalysis.

The ability to perform these modifications after the initial synthesis provides a high degree of flexibility and control over the final properties of the material. mcmaster.ca This makes this compound and similar azido-containing building blocks valuable tools for creating advanced materials with tailored functions.

Emerging Research Frontiers and Future Outlook for 1 Azido 2 Trifluoromethyl Benzene

Discovery of Unprecedented Reactivity Modes

The unique arrangement of the azide (B81097) and trifluoromethyl groups in 1-Azido-2-(trifluoromethyl)benzene gives rise to distinct reactivity. The azide group is a versatile functional group that can undergo a wide range of transformations, including cycloadditions, reductions to amines, and the formation of nitrenes upon thermolysis or photolysis. The terminal nitrogen of the azide is mildly nucleophilic, while the internal nitrogen can be attacked by electrophiles. mdpi.com

The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the electronic properties of the aromatic ring and the adjacent azide group. This electronic pull can affect the rates and regioselectivity of reactions such as [3+2] cycloadditions, a cornerstone of click chemistry. Research into related trifluoromethylated aryl azides shows that they are key precursors for synthesizing novel heterocyclic structures, such as trifluoromethyl-substituted triazoles and isoxazoles. nih.gov The steric bulk of the ortho-CF3 group can also direct the approach of reagents, potentially leading to high diastereoselectivity in certain reactions. chinesechemsoc.org

Furthermore, the thermal or photochemical decomposition of this compound generates the corresponding 2-(trifluoromethyl)phenylnitrene. This highly reactive intermediate can undergo intramolecular C-H insertion reactions to form fused heterocyclic systems or participate in intermolecular reactions like aziridination of alkenes. The electronic nature of the trifluoromethyl group is expected to influence the stability and electrophilicity of the nitrene, potentially opening pathways to reactions not readily accessible with simpler aryl azides. Iron(II) bromide has been shown to catalyze the transformation of ortho-azido-substituted aryl ketones, suggesting potential for metal-catalyzed nitrene-transfer reactions under milder conditions than traditional thermolysis. acs.org

Development of Sustainable and Environmentally Benign Synthetic Routes

Traditional methods for synthesizing aryl azides often involve diazotization of anilines followed by substitution with sodium azide. researchgate.net While effective, these methods can involve hazardous reagents and generate significant waste. The development of greener synthetic routes is a key focus area.

Recent advancements include the use of more environmentally friendly solvents and catalysts. For instance, methods have been developed for the synthesis of sulfonyl azides using PEG-400 as a recyclable and benign reaction medium, achieving excellent yields under mild, room-temperature conditions. tandfonline.com Another approach involves a one-pot synthesis from arylboronic acids and sodium azide using a copper(II)-β-cyclodextrin complex as a nanocatalyst in water, avoiding the isolation of unstable intermediates. scispace.com

| Synthesis Method | Key Features | Environmental/Safety Benefit |

| Diazotization-Azidation | Conversion of anilines to diazonium salts, followed by reaction with sodium azide. researchgate.net | Well-established, versatile method. |

| PEG-400 Mediated | Nucleophilic substitution of sulfonyl chlorides with sodium azide in PEG-400. tandfonline.com | Uses a recyclable, non-volatile, and benign solvent; mild conditions. |

| Phase-Transfer Catalysis | Biphasic solvent system (e.g., DMSO/water) for azide substitution. acs.org | Reduces volatile organic solvent use; improves safety for batch processes. |

| Boronic Acid Route | One-pot reaction of arylboronic acids with sodium azide catalyzed by a Cu(II)-cyclodextrin complex in water. scispace.com | Avoids isolation of unstable intermediates; uses water as a solvent. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of organic azides can be hazardous, particularly on a large scale, due to the potential for forming the explosive and volatile hydrazoic acid (HN₃). acs.org Flow chemistry offers a powerful solution to mitigate these risks. By performing reactions in small-volume, continuous-flow reactors, the headspace is eliminated, preventing the accumulation of dangerous gases. researchgate.net This technology also allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purity.

The work of Steven Ley, Ian Baxendale, and their group has been pivotal in demonstrating the utility of flow chemistry for aryl azide synthesis. rsc.orgrsc.org They developed automated, multi-step flow systems that can generate a stream of pure aryl azide, which can then be used immediately in subsequent reactions, such as the synthesis of 5-amino-4-cyano-1,2,3-triazoles. rsc.org This "just-in-time" generation avoids the need to isolate and store potentially unstable azide intermediates.

A process for the related compound 1-azido-3,5-bis(trifluoromethyl)benzene (B8634293) was successfully translated from a batch synthesis to a safer and more efficient microcapillary tube reactor system. acs.orgresearchgate.net This integration of automated flow synthesis is a critical step toward the safer industrial production and broader laboratory use of energetic intermediates like this compound.

Table: Comparison of Batch vs. Flow Synthesis for Azides

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Risk of accumulating explosive hydrazoic acid in headspace. acs.org | Minimized risk due to lack of headspace and small reaction volumes. researchgate.net |

| Temperature Control | Potential for thermal runaways; often limited to low temperatures. acs.org | Excellent heat transfer allows for precise temperature control, enabling reactions at higher temperatures safely. acs.org |

| Scalability | Scaling up can be challenging and increases safety risks. | Readily scalable by running the system for longer periods ("scaling out"). researchgate.net |

| Automation | Can be automated, but often requires complex robotics. | Easily integrated into fully automated, multi-step sequences. rsc.org |

| Purity & Yield | May require extensive purification. | Often produces higher purity products with improved yields due to precise control. rsc.org |

Exploration of Photoredox Catalysis in Azide Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the activation of stable molecules under exceptionally mild conditions. acs.org This approach is highly relevant for the transformation of aryl azides. Instead of harsh thermal conditions, photoredox catalysis uses a photosensitizer (often a ruthenium or iridium complex) and visible light to initiate single-electron transfer (SET) processes.

This methodology can be used to generate reactive radical intermediates from azides. For example, photocatalysis can generate trifluoromethyl nitrene from azidotrifluoromethane for subsequent reactions like alkene aziridination. uochb.cz Similarly, photoredox-catalyzed reactions can achieve the difunctionalization of alkenes, installing both an azide and another functional group (like an alkoxy or trifluoromethyl group) across a double bond in a single step. rsc.orgnih.govmdpi.com These reactions proceed through azide radical intermediates generated under mild conditions.

For this compound, photoredox catalysis offers a pathway to access its corresponding nitrene or aminyl radical without high temperatures. This could enable a host of transformations with high functional group tolerance, including C-H amination and the synthesis of complex nitrogen-containing heterocycles, which are challenging to achieve through other methods. The ability to generate these reactive species under gentle, light-mediated conditions represents a significant advance in harnessing the synthetic potential of this valuable building block.

| Catalyst Type | Transformation | Key Advantage |

| Ruthenium Polypyridyl Complexes | Azidoalkoxy-trifluoromethylation of alkenes. nih.govmdpi.com | Enables multi-component reactions under mild conditions. |

| Iridium Polypyridyl Complexes | Generation of triplet trifluoromethyl nitrene for alkene aziridination. uochb.cz | Accesses highly reactive intermediates without heat. |

| Perylene | Noble-metal-free amino-difluoromethylation of alkenes. researchgate.net | Utilizes an organic dye as a more sustainable photocatalyst. |

Interdisciplinary Research Synergies and Prospective Impact on Chemical Sciences

The unique combination of a trifluoromethyl group and an azide group makes this compound a powerful linker and building block with significant potential across multiple scientific fields.

Medicinal Chemistry and Agrochemicals: The CF₃ group is a bioisostere for other groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.gov The azide group serves as a versatile handle for introducing nitrogen or for use in "click chemistry." This compound is therefore an ideal starting material for synthesizing novel pharmaceuticals and agrochemicals, such as enzyme inhibitors, receptor ligands, or pesticides. acs.org

Chemical Biology: The azide functionality is a premier "bioorthogonal" group, meaning it can react selectively in a complex biological environment without interfering with native biochemical processes. Using copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry), this compound can be used to attach the trifluoromethylphenyl moiety to proteins, nucleic acids, or other biomolecules for applications in proteomics, diagnostics, and drug delivery. researchgate.net

Materials Science: The rigid, fluorinated aromatic core can impart desirable properties like thermal stability and hydrophobicity to polymers and other materials. The azide group allows for the facile incorporation of this unit into larger structures via click chemistry, leading to the development of novel fluorinated polymers, liquid crystals, or functional surface coatings with tailored properties. researchgate.net

The continued exploration of this compound and its unique reactivity will undoubtedly fuel innovation. Its ability to bridge fluorine chemistry with advanced synthetic methodologies like flow chemistry and photoredox catalysis ensures its role as a key component in the development of next-generation medicines, materials, and biological tools.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(azidomethyl)-2-(trifluoromethyl)benzene |

| 1-azido-3,5-bis(trifluoromethyl)benzene |

| 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene |

| 2-(trifluoromethyl)phenylnitrene |

| 5-amino-4-cyano-1,2,3-triazoles |

| azidotrifluoromethane |

| hydrazoic acid |

| sodium azide |

| sulfonyl azides |

| vaniliprole |

| JKU 0422 |

| losartan |

| fipronil |

| methionine |

| 2,6-dichloro-4-trifluoromethylphenyl azide |

| phenylacetylene |

| iron(II) bromide |

| PEG-400 |

| copper(II)-β-cyclodextrin |

| Ruthenium(II) tris(2,2'-bipyridine) |

| Iridium(III) tris(2-phenylpyridine) |

Q & A

Q. What computational tools predict the bioactivity or toxicity of this compound derivatives?

- QSAR (Quantitative Structure-Activity Relationship) models using descriptors like LogP, HOMO-LUMO gaps, and Fukui indices correlate with observed toxicity (e.g., LD₅₀ in rodents). Software such as Gaussian or COSMOtherm provides insights into metabolic pathways and persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.